molecular formula C8H14ClNO3 B144723 tert-Butyl (3-chloro-2-oxopropyl)carbamate CAS No. 137990-82-0

tert-Butyl (3-chloro-2-oxopropyl)carbamate

Cat. No. B144723
M. Wt: 207.65 g/mol
InChI Key: UCZJERMRQOJXHU-UHFFFAOYSA-N
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Description

tert-Butyl (3-chloro-2-oxopropyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group (-NHCOO-). They are used in a variety of applications, including as intermediates in pharmaceutical synthesis and as protective groups in organic chemistry.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis approach involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalytic amount of DTBB in the presence of different electrophiles, leading to functionalized carbamates after hydrolysis . Additionally, a scalable synthesis of a tert-butyl carbamate derivative was described using a one-pot, two-step telescoped sequence starting from readily available materials .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex and diverse. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The crystal structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, a thiadiazole derivative, showed a strong interaction between the sulfonyl group and the thiadiazole ring .

Chemical Reactions Analysis

tert-Butyl carbamates can undergo various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . They can also be used as precursors for the synthesis of functionalized carbamates , and in the case of tert-butyl N-(1-ethoxycyclopropyl)carbamate, photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives was demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the crystal structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provided insights into its density and space group . The bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicated the nature of the interaction between the sulfonyl group and the thiadiazole ring . These properties are crucial for understanding the reactivity and potential applications of these compounds.

Scientific Research Applications

Decomposition and Environmental Fate

Studies have shown that methyl tert-butyl ether (MTBE), a compound related to tert-Butyl (3-chloro-2-oxopropyl)carbamate, can be decomposed using advanced oxidation processes, highlighting potential environmental remediation applications. Hsieh et al. (2011) demonstrated the feasibility of applying radio frequency plasma for the decomposition of MTBE, suggesting alternative methods for environmental decontamination of similar compounds Hsieh et al., 2011.

Microbial Degradation

Research on the microbial degradation of MTBE and tert-butyl alcohol (TBA) in subsurface environments points to the possibility of biodegradation under both oxic and anoxic conditions. This knowledge could be applied to the bioremediation of sites contaminated with tert-Butyl (3-chloro-2-oxopropyl)carbamate and similar substances Schmidt et al., 2004.

Adsorption and Purification Techniques

The adsorption feasibility of different adsorbents for the elimination of MTBE from aqueous solutions has been summarized, indicating the potential for applying these methods to remove related compounds from the environment effectively Vakili et al., 2017.

Bioremediation and Natural Attenuation

There is conclusive evidence of MTBE biotransformation and complete mineralization under aerobic conditions, with increasing evidence under anaerobic conditions. This suggests the potential for natural and enhanced bioremediation strategies for tert-Butyl (3-chloro-2-oxopropyl)carbamate and similar pollutants Fiorenza and Rifai, 2003.

properties

IUPAC Name

tert-butyl N-(3-chloro-2-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZJERMRQOJXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577580
Record name tert-Butyl (3-chloro-2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-chloro-2-oxopropyl)carbamate

CAS RN

137990-82-0
Record name tert-Butyl (3-chloro-2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-chloro-2-oxopropyl)carbamate
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